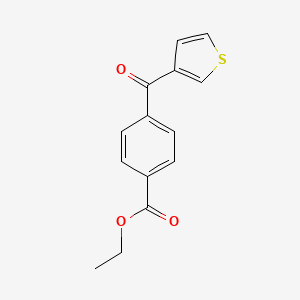

3-(4-Carboethoxybenzoyl)thiophene

Description

Properties

IUPAC Name |

ethyl 4-(thiophene-3-carbonyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3S/c1-2-17-14(16)11-5-3-10(4-6-11)13(15)12-7-8-18-9-12/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVEQJROCOWLIKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641832 | |

| Record name | Ethyl 4-(thiophene-3-carbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896618-52-3 | |

| Record name | Ethyl 4-(thiophene-3-carbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(4-Carboethoxybenzoyl)thiophene: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Carboethoxybenzoyl)thiophene (CAS No. 896618-52-3), a heterocyclic ketone that serves as a valuable intermediate in the synthesis of complex pharmaceutical agents. While not a therapeutic agent itself, its unique structural features make it a critical building block for the development of targeted therapies, particularly in oncology. This document will detail its chemical and physical properties, provide a robust, field-tested protocol for its synthesis via Friedel-Crafts acylation, and explore its potential applications in the design of kinase and PARP inhibitors. The guide is intended to equip researchers with the necessary technical knowledge to effectively utilize this compound in their drug discovery and development workflows.

Introduction: The Thiophene Scaffold in Medicinal Chemistry

The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic a phenyl ring while offering unique electronic properties and metabolic profiles.[1] Its presence in numerous FDA-approved drugs, such as the anti-inflammatory suprofen and the anticancer agent raltitrexed, underscores its importance in the development of new therapeutics.[2] Thiophene derivatives are known to exhibit a wide array of biological activities, including but not limited to, anti-inflammatory, antimicrobial, and anticancer effects.[3] The sulfur atom in the thiophene ring can engage in hydrogen bonding and other non-covalent interactions, which can be crucial for binding to biological targets.[3] 3-(4-Carboethoxybenzoyl)thiophene, also known as ethyl 4-(3-thienylcarbonyl)benzoate, combines the versatile thiophene moiety with a carboethoxy-substituted benzoyl group, creating a molecule primed for further chemical modification and elaboration into more complex, biologically active compounds.

Part 1: Physicochemical and Spectroscopic Profile

Chemical and Physical Properties

3-(4-Carboethoxybenzoyl)thiophene is a stable organic compound with the following key properties:

| Property | Value | Source |

| CAS Number | 896618-52-3 | [4] |

| Molecular Formula | C₁₄H₁₂O₃S | [5] |

| Molecular Weight | 260.31 g/mol | [4] |

| Synonyms | Ethyl 4-(3-thienylcarbonyl)benzoate, Ethyl 4-(thiophene-3-carbonyl)benzoate | [4] |

| Purity | Typically ≥97% | [4] |

| Appearance | Expected to be an off-white to yellow solid | Inferred |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate | Inferred |

Spectroscopic Characterization

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

δ 8.10-8.00 (d, 2H): Protons on the benzene ring ortho to the ester group.

-

δ 7.85-7.75 (m, 3H): Protons on the benzene ring ortho to the ketone and the proton at the 2-position of the thiophene ring.

-

δ 7.40-7.30 (m, 2H): Protons at the 4 and 5-positions of the thiophene ring.

-

δ 4.40 (q, 2H): Methylene protons of the ethyl ester.

-

δ 1.40 (t, 3H): Methyl protons of the ethyl ester.

-

-

¹³C NMR (Predicted, CDCl₃, 100 MHz):

-

δ ~188: Ketone carbonyl carbon.

-

δ ~166: Ester carbonyl carbon.

-

δ ~143: Quaternary carbon of the thiophene ring attached to the carbonyl group.

-

δ ~138-128: Aromatic carbons of the benzene and thiophene rings.

-

δ ~61: Methylene carbon of the ethyl ester.

-

δ ~14: Methyl carbon of the ethyl ester.

-

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:[6]

-

~3100-3000 cm⁻¹: C-H stretching of the aromatic rings.

-

~1720 cm⁻¹: C=O stretching of the ethyl ester (strong).

-

~1660 cm⁻¹: C=O stretching of the ketone (strong).

-

~1600-1450 cm⁻¹: C=C stretching of the aromatic rings.

-

~1280 cm⁻¹ and ~1100 cm⁻¹: C-O stretching of the ester.

1.2.3. Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z = 260. Key fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅, m/z = 215) and the ethyl group (-C₂H₅, m/z = 231), as well as characteristic fragments for the benzoyl and thienoyl moieties.

Part 2: Synthesis and Mechanism

The most logical and widely used method for the synthesis of 3-(4-Carboethoxybenzoyl)thiophene is the Friedel-Crafts acylation of thiophene with 4-carboethoxybenzoyl chloride.[7][8]

Reaction Scheme

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-(4-carboethoxybenzoyl)thiophene | 896618-52-3 [sigmaaldrich.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. asianpubs.org [asianpubs.org]

- 8. websites.umich.edu [websites.umich.edu]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of Thiophene-Boronic Acids with Phenyl Ketones

Introduction: The Synthetic Value of Thiophene-Phenyl Ketone Scaffolds

The fusion of thiophene and phenyl ketone moieties through the Suzuki-Miyaura cross-coupling reaction provides a powerful avenue for the synthesis of a diverse array of compounds with significant applications in medicinal chemistry and materials science. Thiophene-containing biaryl ketones are key structural motifs in numerous pharmacologically active molecules, including anti-inflammatory agents, kinase inhibitors, and antimicrobial compounds.[1][2] The versatility of the ketone functionality allows for further synthetic transformations, making these compounds valuable intermediates in drug discovery and development.[3]

This guide offers a comprehensive overview of the Suzuki-Miyaura coupling conditions tailored for the synthesis of thiophene-phenyl ketones. It delves into the mechanistic underpinnings of the reaction, provides detailed experimental protocols, and offers insights into troubleshooting common challenges encountered in this specific transformation.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling of an organoboron compound (in this case, a thiophene-boronic acid or its derivative) with an organohalide (a halo-substituted phenyl ketone).[4] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

-

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the halo-phenyl ketone to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate.[6] The reactivity of the halide in this step follows the general trend: I > Br > Cl.[4]

-

Transmetalation: In this crucial step, the thiophene group is transferred from the boronic acid to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][8]

-

Reductive Elimination: The final step involves the reductive elimination of the desired thiophene-phenyl ketone product from the palladium(II) complex, regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[5]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Optimizing Reaction Conditions: A Tabulated Guide

The success of the Suzuki-Miyaura coupling for thiophene-phenyl ketones hinges on the careful selection of the catalyst, ligand, base, and solvent. The following tables summarize key components and their typical applications.

Table 1: Palladium Catalysts and Ligands

| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Key Characteristics & Applications |

| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | 1-5 | A classic, versatile catalyst suitable for many applications. |

| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | 1-3 | Often used with a variety of phosphine ligands. |

| Pd(OAc)₂ | Palladium(II) acetate | 1-5 | A common Pd(II) precatalyst that is reduced in situ. |

| PdCl₂(dppf) | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride | 1-3 | Effective for a broad range of substrates, including heteroaromatics. |

| Buchwald Precatalysts (e.g., XPhos, SPhos G3/G4) | XPhos, SPhos | 0.5-2 | Highly active for challenging couplings, including those with sterically hindered substrates and heteroaryl chlorides.[9] |

Table 2: Bases and Solvents

| Base | Strength | Typical Solvents | Comments |

| K₂CO₃ | Moderate | Toluene/H₂O, Dioxane/H₂O, DMF | A widely used and effective base for many Suzuki couplings. |

| K₃PO₄ | Strong | Toluene, Dioxane, THF | Often employed for less reactive substrates and can be used under anhydrous conditions.[9] |

| Cs₂CO₃ | Strong | Dioxane, THF, Toluene | A highly effective base, particularly for difficult couplings. |

| NaHCO₃ | Weak | Ethanol/H₂O, DMF/H₂O | A milder base, sometimes used to avoid side reactions with sensitive functional groups. |

Experimental Protocols

This section provides a general protocol for the Suzuki-Miyaura coupling of a thiophene-boronic acid with a halo-phenyl ketone, as well as a protocol for a microwave-assisted reaction.

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Protocol 1: Conventional Heating

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

-

Halo-phenyl ketone (1.0 mmol, 1.0 equiv)

-

Thiophene-boronic acid (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

-

Solvent (e.g., Toluene/H₂O, 4:1 v/v, 10 mL)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask equipped with a reflux condenser and magnetic stir bar

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To the round-bottom flask, add the halo-phenyl ketone, thiophene-boronic acid, palladium catalyst, and base.

-

Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times.[10][11][12]

Materials:

-

Halo-phenyl ketone (0.5 mmol, 1.0 equiv)

-

Thiophene-boronic acid (0.6 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., PdCl₂(dppf), 0.015 mmol, 3 mol%)

-

Base (e.g., Cs₂CO₃, 1.0 mmol, 2.0 equiv)

-

Solvent (e.g., Dioxane/H₂O, 4:1 v/v, 4 mL)

-

Microwave vial with a stir bar

Procedure:

-

To the microwave vial, add the halo-phenyl ketone, thiophene-boronic acid, palladium catalyst, and base.

-

Add the degassed solvent mixture.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

-

After the reaction is complete, cool the vial to a safe temperature.

-

Perform an aqueous workup and purification as described in the conventional heating protocol.

Troubleshooting Common Issues

Even with optimized conditions, challenges can arise. This section provides a guide to diagnosing and resolving common problems.

Caption: A decision tree for troubleshooting common Suzuki-Miyaura coupling issues.

Low or No Yield:

-

Catalyst Deactivation: The sulfur atom in thiophene can potentially act as a catalyst poison. If catalyst deactivation is suspected, consider using a more robust ligand system, such as the Buchwald dialkylbiarylphosphine ligands (e.g., SPhos, XPhos), which are known to be effective for heteroaromatic couplings.[9] Ensure that the palladium precatalyst and ligands are fresh and have been stored properly under an inert atmosphere.[2]

-

Protodeboronation of Thiophene-Boronic Acid: Thiophene-boronic acids, particularly 2-thienylboronic acid, can be susceptible to protodeboronation, where the C-B bond is cleaved by a proton source.[4] To mitigate this, consider using the corresponding boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt, which are generally more stable.[4] Running the reaction under anhydrous conditions with a base like K₃PO₄ can also be beneficial.

-

Inefficient Oxidative Addition: If using an aryl chloride as the electrophile, oxidative addition can be sluggish. Employing a more electron-rich and bulky phosphine ligand is often necessary to facilitate this step.[9]

Significant Side Reactions:

-

Homocoupling of the Boronic Acid: The formation of bithiophene as a byproduct is often due to the presence of oxygen, which can promote the oxidative homocoupling of the boronic acid.[2][13] Ensure that all solvents are thoroughly degassed and that a strict inert atmosphere is maintained throughout the reaction.

-

Dehalogenation of the Phenyl Ketone: Reductive dehalogenation of the starting material can occur, particularly at higher temperatures or with prolonged reaction times. If this is a significant issue, try lowering the reaction temperature or using a more active catalyst to shorten the reaction time.

Conclusion

The Suzuki-Miyaura coupling is a highly effective and versatile method for the synthesis of thiophene-phenyl ketones. By understanding the reaction mechanism and carefully selecting the reaction parameters, researchers can achieve high yields of the desired products. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists and drug development professionals working in this area. Further optimization may be necessary for specific substrate combinations to achieve the best results.

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

-

Khan, I., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 58. Retrieved from [Link]

-

Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. QSAR & Combinatorial Science, 25(8-9), 659-666. Retrieved from [Link]

-

Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

-

Hassanain Hafiz Mohd Asnan, & Wan Fatihah. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Catalyst. Malaysian Journal of Chemistry, 24(3), 36-44. Retrieved from [Link]

-

Melucci, M., et al. (2002). Solvent-Free, Microwave-Assisted Synthesis of Thiophene Oligomers via Suzuki Coupling. The Journal of Organic Chemistry, 67(24), 8509–8514. Retrieved from [Link]

-

Al-dujaili, A. H., & Abd-Alhussain, M. S. (2018). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Journal of the Serbian Chemical Society, 83(10), 1147-1157. Retrieved from [Link]

-

Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

-

Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Substituted Purines. Collection of Czechoslovak Chemical Communications, 65(8), 1257-1272. Retrieved from [Link]

-

Acar, Ç., et al. (2023). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Journal of Sulfur Chemistry. Retrieved from [Link]

-

Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. QSAR & Combinatorial Science, 25(8-9), 659-666. Retrieved from [Link]

-

Khan, K. M., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 9(1), 1. Retrieved from [Link]

-

Scherf, U., et al. (2004). Semiconducting Polymers via Microwave-assisted Suzuki and Stille Cross-Coupling Reactions. Macromolecular Rapid Communications, 25(1), 223-226. Retrieved from [Link]

-

Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. Retrieved from [Link]

-

Fu, G. C., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662-13663. Retrieved from [Link]

-

Barbarella, G., et al. (2002). Solvent-Free, Microwave-Assisted Synthesis of Thiophene Oligomers via Suzuki Coupling. The Journal of Organic Chemistry, 67(24), 8509–8514. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Bellina, F., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 8(12), 1083-1107. Retrieved from [Link]

-

Ciaffoni, L., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7687. Retrieved from [Link]

-

Academia.edu. (n.d.). Recent applications of the Suzuki reaction in total synthesis. Retrieved from [Link]

-

Kirschning, A., et al. (2015). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. Molecules, 20(1), 1095-1107. Retrieved from [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jsynthchem.com [jsynthchem.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. ikm.org.my [ikm.org.my]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. makro.uni-wuppertal.de [makro.uni-wuppertal.de]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Yoneda Labs [yonedalabs.com]

Application Notes and Protocols for the Microwave-Assisted Synthesis of 3-Aroylthiophenes

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive guide details the application of microwave-assisted organic synthesis (MAOS) for the efficient and regioselective preparation of 3-aroylthiophenes. These compounds are valuable scaffolds in medicinal chemistry and materials science. We will explore the fundamental principles of microwave heating and its advantages over conventional methods, providing detailed, field-proven protocols for palladium-catalyzed C-H acylation. This document aims to equip researchers with the necessary knowledge to implement this powerful technology, enhance synthetic efficiency, and accelerate discovery.

Introduction: The Significance of 3-Aroylthiophenes and the Advent of Microwave Synthesis

The 3-aroylthiophene moiety is a privileged structural motif found in a wide array of biologically active compounds and functional materials. Its presence often imparts desirable pharmacokinetic and pharmacodynamic properties. Traditional methods for the synthesis of these compounds, such as Friedel-Crafts acylation, can be fraught with challenges, including harsh reaction conditions, low yields, and a lack of regioselectivity.

Microwave-assisted organic synthesis has emerged as a transformative technology, offering solutions to many of these challenges.[1] By directly heating the reaction mixture through dielectric polarization and ionic conduction, microwave irradiation provides rapid, uniform, and efficient heating.[2] This often leads to dramatic reductions in reaction times, increased product yields, and enhanced product purity by minimizing the formation of byproducts.[3][4][5] This guide will focus on the application of MAOS to the regioselective synthesis of 3-aroylthiophenes, a testament to the power and versatility of this technology.

The Rationale for Microwave-Assisted Synthesis: A Comparative Overview

The advantages of microwave-assisted synthesis over conventional heating are not merely incremental; they represent a paradigm shift in how organic reactions are conducted. The primary benefits include:

-

Accelerated Reaction Rates: Microwave irradiation can dramatically shorten reaction times from hours or days to mere minutes.[6][7]

-

Improved Yields and Purity: The rapid and uniform heating often leads to cleaner reactions with fewer side products, resulting in higher isolated yields.[8]

-

Enhanced Regioselectivity: In many cases, the unique heating profile of microwaves can lead to improved control over the regiochemical outcome of a reaction.

-

Energy Efficiency: By directly heating the reactants and solvent, microwave synthesis is a more energy-efficient process compared to conventional methods that rely on conductive heating.

-

Facilitation of "Green Chemistry": The efficiency of MAOS aligns with the principles of green chemistry by reducing reaction times, energy consumption, and often allowing for the use of less hazardous solvents.

The following table provides a stark comparison of microwave-assisted versus conventional heating methods for the synthesis of acylated thiophenes, illustrating the significant advantages of the former.

| Product | Method | Reaction Time | Yield (%) | Reference |

| 3-Acylthiophene derivative | Microwave-Assisted | 15 - 30 minutes | up to 92% | [6][9] |

| 3-Acylthiophene derivative | Conventional Heating | 1 - 3 hours | Lower yields reported | [6][9] |

Mechanistic Insights: Palladium-Catalyzed C-H Acylation of Thiophenes

The regioselective synthesis of 3-aroylthiophenes can be effectively achieved through palladium-catalyzed C-H bond activation and acylation. The general mechanism for this transformation under microwave irradiation is depicted below. The catalytic cycle is believed to proceed through the following key steps:

-

C-H Activation: The palladium(II) catalyst coordinates to a directing group on the thiophene substrate, facilitating the regioselective cleavage of the C3-H bond to form a palladacycle intermediate.

-

Oxidative Addition: The acyl source, often an aldehyde, undergoes oxidative addition to the palladium center.

-

Reductive Elimination: The aroyl group and the thiophene moiety are reductively eliminated from the palladium center, forming the desired 3-aroylthiophene product and regenerating the palladium(0) species.

-

Re-oxidation: The palladium(0) is re-oxidized to the active palladium(II) state by an oxidant present in the reaction mixture, allowing the catalytic cycle to continue.

Microwave irradiation accelerates each of these steps, leading to a significant rate enhancement for the overall reaction.

Caption: Proposed catalytic cycle for the Pd-catalyzed C-H acylation of thiophene.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a starting point for the microwave-assisted synthesis of 3-aroylthiophenes. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Microwave-Assisted Palladium-Catalyzed C-3 Acylation of 2-(Pyridin-2-yl)thiophene[6]

Materials:

-

2-(Pyridin-2-yl)thiophene

-

Aromatic aldehyde

-

Palladium(II) acetate (Pd(OAc)₂)

-

tert-Butyl hydroperoxide (TBHP), 70% in water

-

Toluene, anhydrous

-

10 mL microwave reaction vial with a magnetic stir bar

-

Microwave reactor

Procedure:

-

To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-(pyridin-2-yl)thiophene (1.0 equiv.), palladium(II) acetate (0.05 equiv.), and anhydrous toluene (5 mL).

-

Add the desired aromatic aldehyde (1.5 equiv.) followed by tert-butyl hydroperoxide (3.0 equiv.).

-

Seal the vial securely with a cap and place it in the microwave reactor.

-

Irradiate the reaction mixture at 120 °C for 30 minutes.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

-

The filtrate can be washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired 3-aroyl-2-(pyridin-2-yl)thiophene.

Workflow Diagram

Caption: General workflow for the microwave-assisted synthesis of 3-aroylthiophenes.

Results and Discussion: Characterization and Troubleshooting

Expected Results:

Following the provided protocols, researchers can expect to obtain the desired 3-aroylthiophene products in good to excellent yields. The products should be characterized by standard spectroscopic techniques to confirm their identity and purity.

Typical Spectroscopic Data:

-

¹H NMR: Aromatic protons on the thiophene and aroyl rings will typically appear in the range of δ 7.0-8.5 ppm. The chemical shifts and coupling patterns will be indicative of the substitution pattern.[10][11][12][13]

-

¹³C NMR: The carbonyl carbon of the aroyl group will exhibit a characteristic signal in the downfield region of the spectrum (δ 180-200 ppm). Aromatic carbons will appear in the range of δ 120-150 ppm.[10][14]

-

IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch will be observed in the range of 1630-1680 cm⁻¹.[14]

Troubleshooting:

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | Inefficient stirring, improper sealing of the reaction vial, suboptimal reaction temperature or time, catalyst deactivation. | Ensure adequate stirring, check the integrity of the vial seal, optimize temperature and time, use a fresh catalyst or consider a different palladium source/ligand. |

| Formation of Byproducts | Incorrect stoichiometry, presence of moisture or oxygen, side reactions. | Carefully control the stoichiometry of reactants, use anhydrous solvents and degas the reaction mixture, consider adjusting the reaction temperature. |

| Poor Regioselectivity | Inappropriate directing group or catalyst system. | For regioselective C-H activation, the choice of the directing group is crucial. Explore different directing groups or catalyst systems. |

Conclusion: A Powerful Tool for Modern Synthesis

Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, offering a rapid, efficient, and often more environmentally friendly approach to the preparation of valuable molecules. The protocols and insights provided in this guide demonstrate the power of this technology for the regioselective synthesis of 3-aroylthiophenes. By embracing MAOS, researchers can accelerate their discovery efforts and contribute to the development of new therapeutics and materials.

References

-

Santiago, C., et al. (2022). Microwave-assisted palladium catalysed C–H acylation with aldehydes: synthesis and diversification of 3-acylthiophenes. Organic & Biomolecular Chemistry, 20(1), 107-112. [Link]

-

Request PDF. (n.d.). Microwave-assisted Palladium catalysed C-H acylation with aldehydes. Synthesis and diversification of 3-acylthiophenes. ResearchGate. [Link]

-

CEM. (n.d.). Comparative study of conventional and microwave assisted synthesis. [Link]

- Pasha, M. A., & Jayashankara, V. P. (2007). Microwave assisted synthesis and biological evaluation of 3-aryl-5-(thiophen-3-ylmethyl)-1H-1,2,4-triazoles. Organic Chemistry: An Indian Journal, 3(3), 143-146.

-

Gill, R. K., et al. (2016). Design and microwave assisted synthesis of novel 2-phenyl/2-phenylethynyl-3-aroyl thiophenes as potent antiproliferative agents. MedChemComm, 7(10), 1966-1972. [Link]

- Yadav, A. R., et al. (2020). Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. Asian Journal of Pharmaceutical Research, 10(2), 104-107.

-

Gill, R. K., et al. (2016). Correction: Design and microwave assisted synthesis of novel 2-phenyl/2-phenylethynyl-3-aroyl thiophenes as potent antiproliferative agents. MedChemComm, 7(11), 2247-2247. [Link]

-

EHU. (n.d.). Microwave-assisted Palladium catalysed C-H acylation with aldehydes. Synthesis and diversification of 3-acylthiophenes. Organometalikoak Sintesian Ikerketa Taldea. [Link]

-

Minetto, G., et al. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(24), 5277-5288. [Link]

-

Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. [Link]

-

Al-Suod, H., et al. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 24(24), 4591. [Link]

-

CEM. (n.d.). A Microwave-Assisted Heck Reaction: Modifying Conventional Heating Protocols. [Link]

-

Varma, R. S., & Namboodiri, V. V. (2001). A Comparison of Microwave-Accelerated and Conventionally Heated Iodination Reactions of Some Arenes and Heteroarenes, Using ortho-Periodic Acid as the Oxidant. Molecules, 6(3), 247-251. [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Sharma, P., & Kumar, A. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 17, 819-865. [Link]

-

Stoyanov, S., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(20), 4752. [Link]

-

Antonov, L., et al. (2011). A complete 1H and 13C NMR data assignment for 3-phenylmethylene-1H,3H-naphtho-[1,8-c,d]-pyran-1-one. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(2), 559-565. [Link]

-

Al-Masum, M., & Alalwan, H. (2020). Microwave Irradiated Palladium-Catalyzed Cascade Type Cross Coupling of Phenols and Halides for the Synthesis of Polyphenolic Ethers. International Journal of Organic Chemistry, 10(4), 135-143. [Link]

-

da Silva, V. C., et al. (2003). The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. Journal of the Brazilian Chemical Society, 14(2), 306-310. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. asianjpr.com [asianjpr.com]

- 5. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 6. Microwave-assisted palladium catalysed C–H acylation with aldehydes: synthesis and diversification of 3-acylthiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. A complete 1H and 13C NMR data assignment for 3-phenylmethylene-1H,3H-naphtho-[1,8-c,d]-pyran-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Application Notes & Protocols: 3-(4-Carboethoxybenzoyl)thiophene in Drug Discovery

Introduction: The Strategic Value of the Thiophene-Benzoyl Scaffold

In the landscape of modern medicinal chemistry, the assembly of novel molecular entities with high therapeutic potential relies on the strategic use of versatile chemical building blocks. 3-(4-Carboethoxybenzoyl)thiophene emerges as a particularly valuable scaffold due to the unique combination of its structural features. The thiophene ring, a bioisostere of the benzene ring, is a privileged structure in numerous approved drugs, offering a distinct electronic and steric profile that can enhance target engagement and modulate pharmacokinetic properties.[1][2] The benzoyl linker provides a rigid connection, orienting the two aromatic systems in a defined spatial arrangement, while the ketone and carboethoxy groups serve as critical handles for synthetic diversification.

This guide provides a comprehensive overview of 3-(4-Carboethoxybenzoyl)thiophene, detailing its chemical reactivity and offering field-proven protocols for its application in the synthesis of diverse compound libraries for drug discovery programs. We will explore key transformations at its three primary reactive sites, demonstrating its utility in generating molecules targeting a range of biological pathways.

Physicochemical Properties & Reactivity Profile

Understanding the inherent properties of a building block is fundamental to its effective deployment in a synthetic strategy.

| Property | Value | Source |

| Synonym | Ethyl 4-(3-thienylcarbonyl)benzoate | |

| Molecular Formula | C14H12O3S | |

| Molecular Weight | 260.31 g/mol | |

| Appearance | Off-white to yellow solid | N/A |

| Purity | Typically ≥97% | |

| InChI Key | XVEQJROCOWLIKA-UHFFFAOYSA-N |

The reactivity of 3-(4-Carboethoxybenzoyl)thiophene is governed by three principal functional domains: the thiophene ring, the ketone linker, and the ethyl ester.

-

The Thiophene Ring: As an electron-rich aromatic system, the thiophene ring is susceptible to electrophilic substitution, primarily at the C2 and C5 positions.[2] It can also participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are cornerstones of modern drug synthesis.[3][4][5]

-

The Ketone Linker: The carbonyl group can be reduced to a secondary alcohol or serve as a site for reductive amination, introducing new vectors for structural elaboration.

-

The Ethyl Ester: This group is a versatile precursor. It can be readily hydrolyzed to the corresponding carboxylic acid, which then opens up a vast array of amide coupling reactions—the most frequently used reaction in medicinal chemistry.[6][7][8] Alternatively, it can undergo trans-esterification or direct aminolysis.[9]

Strategic Diversification: A Reaction Map

The true power of 3-(4-Carboethoxybenzoyl)thiophene lies in its capacity for controlled, stepwise diversification. The following diagram illustrates how this single building block can be elaborated into a library of distinct chemical scaffolds.

Caption: Reaction map illustrating the diversification potential of the core building block.

Key Experimental Protocols

The following protocols are presented as robust starting points. Researchers should note that optimization may be necessary for specific substrates. All procedures should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 4.1: Ester Hydrolysis to Carboxylic Acid

This protocol converts the ethyl ester to the corresponding carboxylic acid, a critical intermediate for amide library synthesis. The procedure is adapted from standard methods for the alkaline hydrolysis of benzoate esters.[10][11][12][13]

Rationale: Saponification using a strong base like NaOH is a high-yielding and reliable method for ester cleavage.[9] The reaction is driven to completion by heating under reflux. Subsequent acidification with a strong acid, like HCl, protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask, add 3-(4-carboethoxybenzoyl)thiophene (1.0 equiv), 2 M aqueous sodium hydroxide (NaOH) (approx. 10 mL per 5 g of ester), and a few boiling chips.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture in a heating mantle. Maintain a gentle reflux until the oily ester droplets have completely disappeared and the solution becomes homogeneous (typically 45-60 minutes).[12]

-

Cooling & Acidification: Allow the reaction mixture to cool to room temperature. Transfer the solution to a beaker placed in an ice bath.

-

Precipitation: Slowly add 5 M hydrochloric acid (HCl) dropwise with constant stirring. Monitor the pH with litmus or pH paper. Continue adding acid until the solution is acidic and no further precipitation is observed.[12]

-

Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the crude product with a small amount of cold deionized water to remove residual salts.

-

Drying & Purification: Dry the solid in a vacuum oven at 60-70°C. The resulting carboxylic acid is often pure enough for the next step. If required, recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed.

Protocol 4.2: Amide Coupling via EDC/HOBt

This protocol describes the formation of an amide bond between the carboxylic acid from Protocol 4.1 and a primary or secondary amine. This is a widely used and robust method in medicinal chemistry.[6][14]

Rationale: Amide bond formation requires activation of the carboxylic acid.[7] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble coupling reagent that forms a highly reactive O-acylisourea intermediate. The addition of an auxiliary nucleophile like Hydroxybenzotriazole (HOBt) traps this intermediate to form an active ester, which is less prone to side reactions and efficiently reacts with the amine to form the desired amide.[6]

Step-by-Step Methodology:

-

Reagent Preparation: In an oven-dried flask under an inert atmosphere (N2 or Ar), dissolve the thiophene-benzoyl carboxylic acid (1.0 equiv), the desired amine (1.1 equiv), and HOBt (0.1-1.0 equiv) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Activation: Cool the solution to 0°C in an ice bath. Add EDC hydrochloride (1.2 equiv) portion-wise, ensuring the temperature remains low.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.

-

Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 4.3: Suzuki-Miyaura Cross-Coupling (Example)

This protocol outlines a general procedure for coupling an aryl boronic acid to the thiophene ring. Note: This requires a pre-functionalized (e.g., brominated) thiophene starting material. The principles are adapted from established methods for thiophene derivatives.[3][15][16]

Rationale: The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction catalyzed by a palladium complex.[17] The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid (facilitated by a base), and reductive elimination to yield the coupled product and regenerate the catalyst.[3]

Step-by-Step Methodology:

-

Reaction Setup: In a Schlenk flask, combine the bromo-thiophene starting material (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3 or K3PO4, 2.0-3.0 equiv).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (N2 or Ar). Repeat this cycle three times.

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1).[3]

-

Reaction: Heat the reaction mixture to 90-100°C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting halide is consumed (typically 12-24 hours).[3]

-

Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water, then transfer to a separatory funnel. Separate the layers and extract the aqueous phase twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate. Purify the residue by flash column chromatography.

Application in Lead Discovery: Case Studies

The thiophene-benzoyl scaffold is a key component in several classes of biologically active molecules.

-

Kinase Inhibitors: The rigid diaryl ketone motif is a common feature in inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.[18] The thiophene ring can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket, while the derivatized benzoyl portion can extend into solvent-exposed regions to improve selectivity and physicochemical properties.

-

Antiproliferative Agents: Derivatives of 2-benzoyl-benzo[b]thiophene have been identified as potent inhibitors of tubulin polymerization, a validated target for anticancer drugs.[19][20] While our core building block is a thiophene rather than a benzothiophene, the underlying principle of a rigid diaryl system interacting with the colchicine binding site on tubulin is analogous. Diversification of our scaffold could yield novel tubulin inhibitors.

-

Antimicrobial Agents: Thiophene derivatives are widely investigated for their antimicrobial properties, with mechanisms including the disruption of bacterial cell membranes and enzyme inhibition.[1] The ability to rapidly generate a library of amides from the 3-(4-carboxybenzoyl)thiophene intermediate allows for extensive structure-activity relationship (SAR) studies to optimize antibacterial potency.

Conclusion

3-(4-Carboethoxybenzoyl)thiophene is more than a simple chemical; it is a strategic platform for accelerated drug discovery. Its three distinct points of chemical reactivity allow for a logical and efficient "build-up" approach to library synthesis. By following robust and well-understood protocols for ester hydrolysis, amide coupling, and cross-coupling reactions, researchers can rapidly generate a multitude of diverse and novel chemical entities. The proven relevance of the thiophene-benzoyl scaffold in targeting key disease pathways underscores the potential of this building block to be the starting point for the next generation of therapeutic agents.

References

- BenchChem. (2025). Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde.

- BenchChem. (2025). Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 3-bromo-7-chloro-1-benzothiophene.

- SSERC. (n.d.). Hydrolysis of ethyl benzoate – Teacher's guide.

- BenchChem. (2025). Application Notes and Protocols for the Use of 3,4-Dibromothiophene in Suzuki Coupling Reactions.

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.

- Chemistry Lab: Base Hydrolysis Experiment. (n.d.). Scribd.

- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021, December 16). MDPI.

- The Hydrolysis of Ethyl Benzoate. (2021, January 22). YouTube.

- LibreTexts. (2020, May 30). 22.6: Ester Chemistry.

- The amide group and its preparation methods by acid-amine coupling reactions: an overview. (n.d.). ResearchGate.

- Solvent-Free, Microwave-Assisted Synthesis of Thiophene Oligomers via Suzuki Coupling. (2025, August 6). ACS Publications.

- SSERC. (n.d.). Hydrolysis of ethyl benzoate.

- Dabhi, R. C., et al. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.

- Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018, May 4). PMC.

- BenchChem. (2025). Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols.

- 3-(4-carboethoxybenzoyl)thiophene. (n.d.). Sigma-Aldrich.

- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.

- Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. (n.d.). PMC.

- Romagnoli, R., et al. (2010, December 15). Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents. PubMed.

- Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. (2024, June 15). PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hepatochem.com [hepatochem.com]

- 8. growingscience.com [growingscience.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. sserc.org.uk [sserc.org.uk]

- 11. scribd.com [scribd.com]

- 12. youtube.com [youtube.com]

- 13. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Preventing Polymerization in Thiophene Acylation

Status: Operational Ticket ID: THIO-ACYL-001 Subject: Troubleshooting "Black Tar" Formation & Oligomerization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Thiophene Paradox

Thiophene is a "super-aromatic" heterocycle, significantly more nucleophilic than benzene (approx.

The same electron density that facilitates acylation also makes the thiophene ring susceptible to acid-catalyzed cationic polymerization . Under standard Friedel-Crafts conditions (strong Lewis acids like

Knowledge Base (Troubleshooting Q&A)

Q1: Why does my reaction mixture turn into a black tar within minutes?

Diagnosis: Uncontrolled Cationic Polymerization.

Mechanism:

The "black tar" is a complex mixture of polythienylenes and oligomers. Strong Lewis acids (

-

Root Cause: The catalyst is too acidic, or the temperature is too high, favoring the high-activation-energy polymerization pathway over the lower-energy acylation.

-

Immediate Fix: Switch from

to a milder Lewis acid (

Q2: I am seeing low yields despite full consumption of starting material. Where is it going?

Diagnosis: Formation of Stable

-

The Trap: This complexation deactivates the catalyst. You must use at least 1.1 to 1.2 equivalents of catalyst relative to the acylating agent. If you use catalytic amounts (0.1 eq) of

, the reaction will stall after 10% conversion. -

The Polymer Link: If you try to force the reaction by heating this stalled mixture, the free Lewis acid (in equilibrium) will attack the remaining thiophene, triggering polymerization.

Q3: What is the optimal order of addition to prevent exotherms?

Protocol Standard: "Acylium First" (Perrier Method). Never add the catalyst directly to the thiophene.

-

Step A: Mix the Acyl Chloride + Lewis Acid in the solvent at

. Allow the acylium ion complex ( -

Step B: Add the Thiophene slowly to this pre-formed complex.

-

Why: This ensures the thiophene immediately encounters the electrophile (acylium) rather than free, uncomplexed Lewis acid, minimizing the window for acid-catalyzed self-polymerization.

Q4: Can I use solvent-free conditions?

Advisory: High Risk.

While "green chemistry" papers sometimes propose solvent-free milling, for thiophene this is a safety hazard. The exotherm is often sufficient to boil the thiophene (

-

Recommended Solvents:

-

Dichloromethane (DCM): Standard, good solubility, low boiling point limits thermal runaway.

-

Nitrobenzene: Excellent for

. It forms a complex with - : Historical standard, but highly flammable/toxic. Avoid if possible.

-

Visualizing the Pathways

The following diagram illustrates the kinetic competition between the desired acylation and the fatal polymerization pathway.

Figure 1: Kinetic competition between Friedel-Crafts acylation (Green path) and Acid-Catalyzed Polymerization (Red path).

Optimized Experimental Protocols

Protocol A: The "Green" Standard (Zeolite Catalysis)

Best for: High purity, preventing polymerization, reusable catalyst.

Materials:

-

Thiophene (1.0 eq)[1]

-

Acetic Anhydride (3.0 eq)

-

Catalyst: Zeolite H

(calcined at -

Solvent: None (or minimal DCM if viscosity is high)

Procedure:

-

Activation: Ensure Zeolite H

is freshly calcined to remove adsorbed water (water poisons acid sites).[2] -

Setup: In a round-bottom flask, mix Thiophene (8.4 g, 0.1 mol) and Acetic Anhydride (30.6 g, 0.3 mol).

-

Catalyst Addition: Add 1.2 g of activated Zeolite H

. -

Reaction: Heat to

with vigorous magnetic stirring.-

Note: Do not exceed

.

-

-

Monitoring: Monitor by TLC/GC. Reaction typically completes in 2-4 hours.

-

Workup: Filter off the solid catalyst (can be regenerated). Wash filtrate with saturated

to remove excess acid. Dry organic layer over

Why this works: The pore structure of H

Protocol B: The "Traditional" Standard ( )

Best for: Laboratories without solid-acid capabilities, requiring standard reagents.

Materials:

-

Thiophene (1.0 eq)[1]

-

Acetyl Chloride (1.1 eq)

-

Tin(IV) Chloride (

) (1.1 eq) - Milder than -

Solvent: Dichloromethane (DCM) or Benzene

Procedure:

-

Complex Formation: In a dry flask under Argon, dissolve Acetyl Chloride in DCM. Cool to

. -

Catalyst Addition: Add

dropwise. Stir for 15 mins to form the complex. -

Thiophene Addition: Add Thiophene dissolved in DCM dropwise over 30-60 minutes, maintaining temp

.-

Critical: Rapid addition causes local hotspots

Tar.

-

-

Quench: Pour reaction mixture onto crushed ice/HCl mix.

-

Extraction: Wash with water, then

.

Comparative Data: Catalyst Performance

| Parameter | Aluminum Chloride ( | Tin(IV) Chloride ( | Zeolite H |

| Acidity | Strong (Hard Lewis Acid) | Moderate | Moderate (Brønsted/Lewis) |

| Polymerization Risk | High (Requires strict temp control) | Low | Negligible |

| Yield (2-Acetyl) | 50-65% (often tarry) | 85-90% | 95-98% |

| Stoichiometry | >1.0 eq (Stoichiometric) | >1.0 eq (Stoichiometric) | Catalytic (<10 wt%) |

| Workup | Difficult (Hydrolysis of Al-complex) | Moderate | Easy (Filtration) |

| Selectivity (2- vs 3-) | High | High | Very High |

Troubleshooting Decision Tree

Figure 2: Diagnostic workflow for thiophene acylation failures.

References

-

BenchChem. Overcoming challenges in the acylation of the thiophene 3-position. (Accessed 2026). Link

-

Hartough, H. D., & Kosak, A. I. (1947). Acylation of thiophene.[2][3][4][5][6][7] U.S. Patent No. 2,432,991. Washington, DC: U.S. Patent and Trademark Office. Link

-

Asian Journal of Chemistry. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2.[2][6]Link

-

TSI Journals. Mild liquid-phase Friedel-Crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts.Link

-

Chemistry Stack Exchange. Regioselectivity in Friedel–Crafts acylation of thiophene. (2017). Link

Sources

- 1. Mechanism of the aromatic hydroxylation of thiophene by acid-catalyzed peracid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]

- 4. tsijournals.com [tsijournals.com]

- 5. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]

- 6. asianpubs.org [asianpubs.org]

- 7. mdpi.com [mdpi.com]

Technical Support Center: Optimizing Catalyst Loading for Thiophene-Phenyl Ketone Synthesis

Welcome to the technical support center for the synthesis of thiophene-phenyl ketones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) concerning the optimization of catalyst loading in Friedel-Crafts acylation of thiophene with benzoyl chloride (or its derivatives).

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis and the critical role of the catalyst.

Q1: What is the general reaction mechanism for the synthesis of thiophene-phenyl ketone?

A1: The synthesis of thiophene-phenyl ketone is a classic example of a Friedel-Crafts acylation reaction. The mechanism proceeds via electrophilic aromatic substitution. First, the Lewis acid catalyst (e.g., AlCl₃) activates the benzoyl chloride, forming a highly electrophilic acylium ion (C₆H₅CO⁺).[1][2] The electron-rich thiophene ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[1] Finally, a base (like AlCl₄⁻) removes a proton from the thiophene ring, restoring its aromaticity and yielding the final ketone product along with regenerating the catalyst.[2][3]

Q2: Why is catalyst loading such a critical parameter in this specific acylation?

A2: Catalyst loading is critical for several reasons. Unlike many other catalytic reactions, Friedel-Crafts acylation often requires stoichiometric or even super-stoichiometric amounts of the Lewis acid catalyst.[4][5] This is because the product, an aryl ketone, is a moderate Lewis base and forms a stable complex with the Lewis acid catalyst.[3][4] This complexation effectively sequesters the catalyst, removing it from the catalytic cycle.[4][5] Therefore, insufficient catalyst loading will lead to an incomplete reaction and low yields.[4] Conversely, excessive catalyst loading can lead to undesirable side reactions and increased waste, making optimization essential for both efficiency and process economy.

Q3: What are the most common catalysts used for thiophene acylation, and what are their pros and cons?

A3: A variety of catalysts can be used, each with distinct advantages and disadvantages.

| Catalyst Type | Examples | Pros | Cons |

| Traditional Lewis Acids | AlCl₃, FeCl₃, SnCl₄ | Highly effective, readily available, well-understood.[2][6] | Required in stoichiometric amounts, highly moisture-sensitive, generate corrosive and toxic waste, can cause side reactions with the thiophene sulfur atom.[4][7] |

| Solid Acid Catalysts | Zeolites (e.g., Hβ, HZSM-5), Montmorillonite Clays | Reusable, environmentally benign, high selectivity, easy to separate from the reaction mixture.[7][8][9] | May have lower activity than traditional Lewis acids, potential for pore-size limitations with larger substrates.[8][10] |

| "Greener" Alternatives | Zinc Halides (ZnCl₂), Bismuth(III) triflate, Ionic Liquids | Milder reaction conditions, can sometimes be used in catalytic amounts, reduced environmental impact.[6] | May require specific solvents or conditions, potentially higher cost. |

Q4: My reaction is turning dark and forming tar-like substances. What is causing this?

A4: Tar formation is a common issue in Friedel-Crafts reactions involving sensitive substrates like thiophene. It is often caused by excessive reaction temperatures or highly reactive catalysts.[11] The strong Lewis acid can interact with the thiophene ring in a destructive manner, leading to polymerization and decomposition.[12] To prevent this, it is crucial to maintain careful temperature control, often starting at low temperatures (e.g., 0 °C), and to optimize the catalyst loading to avoid a large excess.[11]

Section 2: Troubleshooting Guide - Optimizing Catalyst Loading

This guide provides solutions to common problems encountered during the optimization process.

Problem 1: Very Low or No Product Yield

-

Q: I've set up my reaction, but I'm getting a very low yield (<10%) or no product at all. What's the most likely cause related to the catalyst?

-

A: Insufficient Catalyst Loading. This is the most common culprit in Friedel-Crafts acylations. Because the ketone product complexes with the Lewis acid, you often need at least 1.0 to 1.2 equivalents of catalyst relative to the benzoyl chloride.[4][5] A truly "catalytic" amount (e.g., <0.1 eq) is usually ineffective.

-

A: Catalyst Inactivity due to Moisture. Lewis acids like AlCl₃ are extremely sensitive to moisture.[4] Any water in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.[4][5]

-

Problem 2: The Reaction Stalls and Does Not Go to Completion

-

Q: My reaction starts well (monitored by TLC/GC), but stalls at ~50-60% conversion, even after several hours. Why?

-

A: Progressive Catalyst Sequestration. This is a direct consequence of the product-catalyst complexation. As the product forms, it steadily removes active catalyst from the reaction mixture.[3] The initial catalyst load may have been just enough to start the reaction but insufficient to drive it to completion.

-

Solution: The most direct approach is to perform a catalyst loading screen. Systematically increase the catalyst loading in small increments (e.g., 1.0 eq, 1.2 eq, 1.5 eq) while keeping all other parameters constant. This will help identify the optimal amount needed for full conversion.

-

Problem 3: Formation of Multiple Byproducts and Poor Selectivity

-

Q: I'm getting my desired product, but also significant amounts of other spots on my TLC plate. How can catalyst loading affect this?

-

A: Excessive Catalyst Loading or High Temperature. While sufficient catalyst is needed, a large excess can increase the reaction's harshness, promoting side reactions.[11] For thiophene, this can include diacylation (though less common as the acyl group is deactivating) or catalyst-induced degradation.[1][11]

-

Solution: First, ensure the reaction temperature is not too high.[11] Then, re-evaluate your catalyst loading. If you are using a large excess (e.g., >2.0 eq), try reducing it. The goal is to find the "sweet spot" that provides a high conversion rate without promoting byproduct formation. Using milder, solid-acid catalysts like zeolites can also significantly improve selectivity.[7][9]

-

Problem 4: The Reaction Mixture Becomes an Unstir-able Slurry

-

Q: My reaction mixture has become a thick solid or slurry, and my magnetic stir bar has stopped spinning. What should I do?

-

A: Precipitation of the Catalyst-Product Complex. The complex formed between the thiophene-phenyl ketone and the Lewis acid catalyst (especially AlCl₃) can be insoluble in common non-polar solvents like dichloromethane or carbon disulfide, causing it to precipitate.[5]

-

Solution: This is a physical, not chemical, problem. Ensure you are using efficient mechanical (overhead) stirring for larger-scale reactions. Increasing the solvent volume can also help maintain a stirrable suspension.[5] While this doesn't directly relate to optimizing the molar loading, it's a practical issue that arises from the necessary stoichiometric quantities.

-

Section 3: Experimental Protocols & Workflows

Protocol 1: Screening for Optimal Catalyst Loading (AlCl₃)

This protocol outlines a systematic approach to determine the ideal catalyst loading for the acylation of thiophene with benzoyl chloride.

-

Preparation: Set up four identical, flame-dried 50 mL round-bottom flasks, each equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel.

-

Reagent Charging:

-

To each flask, add thiophene (e.g., 1.0 g, 11.9 mmol) dissolved in 20 mL of anhydrous dichloromethane.

-

Cool each flask to 0 °C in an ice bath.

-

-

Catalyst Addition:

-

To Flask 1, add AlCl₃ (1.59 g, 11.9 mmol, 1.0 eq ).

-

To Flask 2, add AlCl₃ (1.90 g, 14.3 mmol, 1.2 eq ).

-

To Flask 3, add AlCl₃ (2.38 g, 17.8 mmol, 1.5 eq ).

-

To Flask 4, add AlCl₃ (2.98 g, 23.8 mmol, 2.0 eq ).

-

-

Acylating Agent Addition:

-

To each dropping funnel, add benzoyl chloride (1.67 g, 11.9 mmol) dissolved in 5 mL of anhydrous dichloromethane.

-

Add the benzoyl chloride solution dropwise to the stirred thiophene/AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

-

Reaction & Monitoring: Allow the reactions to warm to room temperature and stir for 4 hours. Monitor the progress of each reaction by taking small aliquots, quenching them with water, and analyzing by TLC or GC-MS.

-

Work-up:

-

Carefully pour each reaction mixture into a separate flask containing 50 g of crushed ice and 20 mL of concentrated HCl. Stir vigorously until all solids dissolve.[4]

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with 20 mL of dichloromethane.

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.[4]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Analysis: Determine the crude yield for each reaction and analyze the purity by ¹H NMR or GC to identify the optimal catalyst loading that gives the highest yield of the desired product with minimal byproducts.

Workflow & Decision-Making Diagrams

Diagram 1: Catalyst Loading Optimization Workflow

This diagram illustrates the logical flow for optimizing catalyst loading.

Caption: A generalized workflow for optimizing catalyst loading in Friedel-Crafts acylation.

Diagram 2: Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common experimental failures.

Caption: A decision tree for troubleshooting low-yield thiophene acylation reactions.

References

- BenchChem. (n.d.). Troubleshooting common issues in Friedel-Crafts reactions.

- BenchChem. (n.d.). Troubleshooting low conversion rates in thiophene acetylation.

- Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation.

- Serpone, N., & Coluccia, S. (2021, November 11). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions.

- Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.

- BenchChem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes.

- Hartough, H. D. (1949). U.S. Patent No. 2,492,629. Washington, DC: U.S.

- BenchChem. (n.d.). A Comparative Guide to Catalysts for Friedel-Crafts Acylation of Thiophene.

- Nykaza, T. V., et al. (2024, March 25). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction.

- BenchChem. (n.d.). Overcoming challenges in the acylation of the thiophene 3-position.

- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.

- Ünver, H., Biyikoglu, M., & Bulut, A. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry.

- TSI Journals. (2011, November 6).

- Wikipedia. (n.d.). Friedel–Crafts reaction.

- BenchChem. (n.d.). A Comparative Guide to Catalysts for Thiophene Acylation.

- Reddit. (2022, December 17).

- Ashenhurst, J. (2018, May 17). EAS Reactions (3)

- ResearchGate. (2025, August 7).

- University of Rochester. (n.d.). Troubleshooting: How to Improve Yield.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene.

- Scribd. (2014, May 26).

- Wikipedia. (n.d.). Thiophene.

- Gholami, M., et al. (n.d.).

- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.

- ResearchGate. (2023, October).

- Hartough, H. D. (1947). U.S. Patent No. 2,432,991. Washington, DC: U.S.

- TSI Journals. (2014).

- Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review.

- Gabriele, B., et al. (n.d.).

- Organic Chemistry Portal. (n.d.). Thiophene synthesis.

Sources

- 1. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 2. mt.com [mt.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]

Technical Support Center: Solving Solubility Issues of 3-(4-Carboethoxybenzoyl)thiophene in NMR Solvents

Abstract

This technical guide serves as a dedicated support resource for researchers, chemists, and pharmaceutical scientists encountering solubility challenges with 3-(4-Carboethoxybenzoyl)thiophene during Nuclear Magnetic Resonance (NMR) analysis. The unique chemical structure of this compound, which incorporates both a nonpolar aromatic thiophene ring and a polar carboethoxybenzoyl moiety, often leads to poor solubility in common deuterated solvents, resulting in low-quality spectra. This document provides a structured troubleshooting workflow, detailed experimental protocols for solubility enhancement, and an in-depth FAQ section grounded in the principles of physical organic chemistry. Our goal is to empower users to systematically overcome solubility hurdles and acquire high-resolution NMR data essential for structural elucidation and purity assessment.

The Root of the Challenge: Understanding the Molecular Structure

3-(4-Carboethoxybenzoyl)thiophene (MW: 260.31 g/mol , Formula: C₁₄H₁₂O₃S) possesses a bifunctional chemical nature. The thiophene ring is an aromatic heterocycle with properties analogous to benzene, contributing to its relatively nonpolar character.[1][2][3] Conversely, the benzoyl group, featuring both a ketone and an ethyl ester, introduces significant polarity and sites for potential intermolecular interactions such as dipole-dipole forces. This structural dichotomy is the primary reason why single, common NMR solvents like chloroform-d (CDCl₃) or deuterium oxide (D₂O) may fail to effectively solvate the molecule.

Systematic Troubleshooting Workflow

When initial attempts to dissolve your sample fail, a systematic approach is more effective than random solvent testing. The following workflow guides the user from the most common and simple solutions to more advanced techniques.

Figure 1: Logical workflow for troubleshooting the solubility of 3-(4-Carboethoxybenzoyl)thiophene.

Frequently Asked Questions (FAQs)

Q1: My compound won't dissolve in CDCl₃, which I use for most of my samples. Why? A: Chloroform-d (CDCl₃) is a solvent of relatively low polarity and is a poor hydrogen bond acceptor.[4] While it can dissolve the aromatic thiophene portion of the molecule, it lacks the solvating power to effectively break the intermolecular dipole-dipole interactions and potentially the crystal lattice forces established by the highly polar ketone and ester functional groups.

Q2: The compound dissolves in DMSO-d₆, but my NMR peaks are very broad. What's causing this? A: This is a common and important observation. DMSO-d₆ is a highly polar aprotic solvent, making it excellent for dissolving many otherwise insoluble compounds.[4][5] However, it has a significantly higher viscosity than solvents like CDCl₃ or acetone-d₆. Increased viscosity slows molecular tumbling in the solution, which is a primary cause of signal broadening in NMR. While your compound is in solution, the slow tumbling rate leads to less efficient relaxation and, consequently, broader peaks. Gentle heating (see Protocol 2) can often mitigate this by reducing the solvent's viscosity.

Q3: What is a co-solvent, and how does it work? A: A co-solvent approach involves using a mixture of two (or more) deuterated solvents to create a solution with finely tuned polarity.[6][7] For this specific compound, you can start with a less polar solvent that dissolves the nonpolar parts well (like CDCl₃) and then add a highly polar solvent (like DMSO-d₆) dropwise. The DMSO-d₆ specifically solvates the polar functional groups, breaking up the solute-solute interactions that prevent dissolution in the primary solvent alone. This method is powerful because it can achieve solubility while minimizing the use of highly viscous solvents that degrade spectral quality.

Q4: Are there risks to heating my sample to improve solubility? A: Yes. The primary risk is thermal degradation of your compound. 3-(4-Carboethoxybenzoyl)thiophene is likely stable to moderate heating, but this is not guaranteed. The best practice is to acquire a spectrum at room temperature first, then increase the temperature in small, controlled increments (e.g., 10°C at a time). Before and after heating, check for the appearance of new signals or changes in integrals that would indicate decomposition. A second risk is solvent evaporation; ensure your NMR cap is well-sealed.

Q5: Should I consider alternative solvents like THF-d₈ or DMF-d₇? A: Absolutely. Tetrahydrofuran-d₈ (THF-d₈) is an excellent choice as it has an intermediate polarity and is less viscous than DMSO-d₆. N,N-Dimethylformamide-d₇ (DMF-d₇) is another powerful, highly polar solvent.[5] These are often considered after the co-solvent and heating methods have been attempted. A key consideration is the solvent's own residual peaks in the ¹H NMR spectrum; always check that they do not overlap with important resonances from your analyte.[5]

Data and Experimental Protocols

Table 1: Properties of Recommended Deuterated Solvents

| Solvent | Abbreviation | Typical ¹H Residual Peak (ppm) | Boiling Point (°C) | Key Characteristics & Suitability |

| Chloroform-d | CDCl₃ | 7.26 | 61.2 | Low polarity; good starting point but often insufficient for this compound.[4][5] |

| Acetone-d₆ | (CD₃)₂CO | 2.05 | 56.0 | Medium polarity; good alternative to CDCl₃; volatile. |

| Dimethyl Sulfoxide-d₆ | DMSO-d₆ | 2.50 | 189.0 | High polarity, excellent solvating power; high viscosity can broaden signals.[4][5] |

| Tetrahydrofuran-d₈ | THF-d₈ | 1.72, 3.58 | 66.0 | Good intermediate polarity; less viscous than DMSO-d₆. |

| Methanol-d₄ | CD₃OD | 3.31, 4.87 (OH) | 64.7 | Polar protic solvent; useful as a co-solvent; exchangeable -OD proton can complicate spectra.[4] |

| Dimethylformamide-d₇ | DMF-d₇ | 2.75, 2.92, 8.03 | 153.0 | High polarity, strong solvent; residual peaks may be problematic.[5] |

Note: Residual peak positions can vary slightly based on temperature, concentration, and solute.

Protocol 1: Sample Preparation Using a Co-Solvent System

-

Initial Dissolution: Place 5-10 mg of 3-(4-Carboethoxybenzoyl)thiophene into a clean NMR tube. Add 0.6 mL of CDCl₃.

-

Mixing: Cap the tube securely and invert several times. Observe for undissolved solid.

-

Titration: Using a clean glass pipette, add one drop (~20 µL) of DMSO-d₆ to the tube.

-

Re-mixing: Cap and invert the tube until the solution is homogeneous. Check for remaining solid.

-